molecular formula C20H17F3N2O4S B2613026 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate CAS No. 1396874-84-2

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate

Cat. No. B2613026
CAS RN: 1396874-84-2
M. Wt: 438.42
InChI Key: FNTPKSSDKAXUSG-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a trifluoromethyl group, a benzo[d]thiazol-2-yl group, an azetidin-3-yl group, and a 2,3-dimethoxybenzoate group . These groups could potentially contribute to the compound’s reactivity and properties.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and reagents present. The trifluoromethyl group, for example, is known to undergo various reactions, including nucleophilic substitution and addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and stability .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate is involved in the synthesis of various heterocyclic compounds, demonstrating its utility in the development of pharmacologically active substances. For instance, research has shown the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, such as azetidinones and thiazolidinones, highlighting their antibacterial and antifungal properties (Mistry & Desai, 2006). Similarly, the synthesis of benzimidazole derivatives has been explored, indicating potential antimicrobial activities (Ansari & Lal, 2009).

Anticancer Activity

Compounds derived from or related to 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate have been investigated for their anticancer properties. For example, thiabendazole-derived 1,2,3-triazole compounds have been synthesized and tested for antiproliferative activity against human cancer cell lines, showing significant activity and suggesting the compound's role in the development of chemotherapeutic agents (El Bourakadi et al., 2020).

Corrosion Inhibition

The compound also finds applications in the field of corrosion inhibition, specifically for oil-well tubular steel in hydrochloric acid solutions. Studies have demonstrated the effectiveness of related benzothiazole derivatives as corrosion inhibitors, showing their potential in protecting industrial materials (Yadav, Sharma, & Kumar, 2015).

Antimicrobial and Antifungal Activities

Further, the synthesis and evaluation of azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole have been explored for their anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities, highlighting the compound's significance in medicinal chemistry (Gurupadayya et al., 2008).

properties

IUPAC Name

[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl] 2,3-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O4S/c1-27-14-7-3-5-12(17(14)28-2)18(26)29-11-9-25(10-11)19-24-16-13(20(21,22)23)6-4-8-15(16)30-19/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTPKSSDKAXUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)OC2CN(C2)C3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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